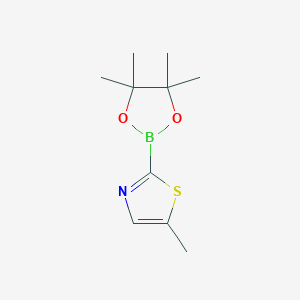
tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate
Descripción general
Descripción
“tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate” is a chemical compound used in scientific research. It possesses diverse applications, including drug discovery and synthesis, due to its unique structure and properties. It is a useful reagent in the preparation of azetidine and piperidine carbamates .
Synthesis Analysis
This compound is a useful reagent in the preparation of azetidine and piperidine carbamates . It is used in research and development .Molecular Structure Analysis
The molecular structure of “tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate” contains a total of 44 bonds, including 19 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 urea (-thio) derivative .Physical And Chemical Properties Analysis
The chemical formula of “tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate” is C13H25N3O3 . Its molecular weight is 271.36 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Tert-butyl Piperidine Derivatives Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate is an essential intermediate in synthesizing biologically active compounds like crizotinib. The compound is synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material, confirming its structure through MS and 1 HNMR spectrum techniques. This compound's synthesis highlights its role as an intermediate in pharmaceutical research, particularly in producing cancer treatment drugs (Kong et al., 2016).
Application in Drug Synthesis Tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate is identified as the key intermediate of Vandetanib, a drug used for treating medullary thyroid cancer. Its synthesis from piperidin-4-ylmethanol demonstrates the compound's significant role in drug development and its contribution to pharmaceutical chemistry (Min Wang et al., 2015).
Structural Analysis and Derivatives The reaction of (E)-tert-butyl 4-[3-(dimethylamino)acryloyl]piperidine-1-carboxylate with methylhydrazine forms tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, revealing the compound's potential for creating structural derivatives. The structural analysis, including the dihedral angle between the pyrazole and piperidine rings, underscores the importance of this compound in studying molecular configurations (Richter et al., 2009).
Synthesis of Piperidine Derivatives Fused with Oxygen Heterocycles The reaction involving tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone leads to the formation of tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which under specific treatment undergo cyclization into cis-isomers of N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles. This process showcases the compound's versatility in synthesizing piperidine derivatives, which are crucial in medicinal chemistry (Moskalenko & Boev, 2014).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl 4-(dimethylcarbamoylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-8-6-10(7-9-16)14-11(17)15(4)5/h10H,6-9H2,1-5H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFVUMHLXHVLSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801142029 | |
| Record name | 1,1-Dimethylethyl 4-[[(dimethylamino)carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(3,3-dimethylureido)piperidine-1-carboxylate | |
CAS RN |
1233952-52-7 | |
| Record name | 1,1-Dimethylethyl 4-[[(dimethylamino)carbonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233952-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[(dimethylamino)carbonyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801142029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzoyl chloride](/img/structure/B1393931.png)






![2-[(3-Fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1393940.png)


![4-[(2-Fluorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1393948.png)

![2-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1393951.png)